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Uridine 5'-diphosphoglucose disodium salt - 117756-22-6

Uridine 5'-diphosphoglucose disodium salt

Catalog Number: EVT-1483763
CAS Number: 117756-22-6
Molecular Formula: C15H22N2Na2O17P2
Molecular Weight: 610.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Limonin Glucoside

    Compound Description: Limonin glucoside is a non-bitter compound found in pummelo fruit (Citrus grandis Osbeck). It is formed by the enzymatic reaction of limonin and uridine 5'-diphosphoglucose disodium salt (UDPG-2Na) . This reaction is catalyzed by a crude enzyme extract prepared from the albedo of the pummelo .

    Relevance: Limonin glucoside is formed directly from Uridine 5'-diphosphoglucose disodium salt through an enzymatic reaction with limonin, making it a structurally related compound. This reaction is of particular interest in the citrus industry as a means to remove the bitter compound limonin from citrus products .

Limonin

    Compound Description: Limonin is a bitter compound found in citrus fruits, notably in pummelo fruit (Citrus grandis Osbeck) . It contributes to the undesirable bitterness in citrus products .

    Relevance: Limonin is a direct reactant with Uridine 5'-diphosphoglucose disodium salt in the enzymatic synthesis of limonin glucoside . This shared reaction pathway underscores their close structural relationship.

Uridine 5'-Monophosphate Disodium Salt (5′-UMPNa2)

    Compound Description: Uridine 5'-monophosphate disodium salt is a nucleotide and a key component in various biological processes [, ]. It serves as a precursor in the synthesis of uridine 5'-diphosphoglucose disodium salt (UDPG-2Na).

Uridine 5'-Triphosphate (UTP)

    Relevance: Uridine 5'-triphosphate is an intermediary compound in the biosynthetic pathway of Uridine 5'-diphosphoglucose disodium salt. It is formed from Uridine 5'-monophosphate and ultimately gives rise to UDPG-2Na , highlighting their close structural and functional relationship.

Glucose-1-Phosphate

    Compound Description: Glucose-1-phosphate is a glucose sugar phosphorylated on the first carbon. It is involved in the biosynthesis of uridine 5'-diphosphoglucose disodium salt (UDPG-2Na) .

UDP-Glucose Dehydrogenase

    Compound Description: UDP-glucose dehydrogenase is an enzyme that catalyzes the oxidation of UDP-glucose to form UDP-glucuronic acid . This reaction utilizes NAD+ as an electron acceptor, converting it to NADH.

UDP-Glucuronic Acid

    Compound Description: UDP-glucuronic acid is a sugar nucleotide derived from UDP-glucose through oxidation by UDP-glucose dehydrogenase . It plays a crucial role in detoxification processes and the biosynthesis of glycosaminoglycans.

Overview

Uridine 5'-diphosphoglucose disodium salt, also known as UDP-D-Glucose disodium salt, is a nucleotide sugar that plays a critical role in carbohydrate metabolism. It serves as a precursor for the synthesis of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in various biological systems, including animal tissues and certain microorganisms. This compound is also recognized for its function as an agonist of the P2Y14 receptor, which is involved in neuroimmune signaling pathways .

Source and Classification

Uridine 5'-diphosphoglucose disodium salt is derived from the enzymatic conversion of glucose-1-phosphate and uridine triphosphate. It is classified under nucleotide sugars and is commonly utilized in biochemical research due to its significance in glycosylation processes and cell signaling mechanisms. Its chemical structure consists of a uridine molecule linked to two phosphate groups and a glucose moiety .

Synthesis Analysis

Methods and Technical Details

The synthesis of Uridine 5'-diphosphoglucose disodium salt can be achieved through several methods:

  1. Enzymatic Synthesis: This method typically involves the use of specific enzymes such as UDP-glucose pyrophosphorylase, which catalyzes the reaction between glucose-1-phosphate and uridine triphosphate. This enzymatic pathway is preferred for producing high-purity compounds .
  2. Chemical Synthesis: A more complex approach involves chemical modifications of nucleoside phosphates. For instance, uridine-5'-monophosphate can be activated using 1,1'-carbonyldiimidazole followed by condensation with glucose-1-monophosphate to yield the diphosphate derivative. This method allows for the introduction of various functional groups on the ribose or uracil moieties, enabling the synthesis of analogs with modified properties .
  3. Alternative Routes: Other synthetic routes include the modification of ribose rings and uracil moieties to create diverse analogs that may exhibit altered biological activities or stability profiles .
Molecular Structure Analysis

Structure and Data

The molecular formula of Uridine 5'-diphosphoglucose disodium salt is C15H22N2Na2O17P2C_{15}H_{22}N_{2}Na_{2}O_{17}P_{2}, with a molecular weight of approximately 456.231 g/mol. The compound features a complex structure characterized by:

  • Ribose Sugar: A five-carbon sugar that forms part of the nucleotide structure.
  • Uracil Base: A pyrimidine base that pairs with adenine during nucleic acid synthesis.
  • Diphosphate Linkage: Two phosphate groups connected via high-energy bonds, essential for its role in metabolic reactions.

The compound's structure can be represented by its InChI key: PKJQEQVCYGYYMM-QBNUFUENSA-L, indicating its unique chemical identity .

Chemical Reactions Analysis

Reactions and Technical Details

Uridine 5'-diphosphoglucose disodium salt participates in several biochemical reactions:

  1. Glycosylation Reactions: It acts as a glycosyl donor in enzymatic reactions catalyzed by glycosyltransferases, facilitating the transfer of glucose moieties to acceptor molecules such as proteins or lipids .
  2. Metabolic Pathways: The compound is integral to metabolic pathways involving carbohydrate metabolism, including gluconeogenesis and glycogenesis. It provides glucose units necessary for synthesizing glycogen and other polysaccharides .
  3. Signal Transduction: As an agonist of the P2Y14 receptor, Uridine 5'-diphosphoglucose modulates intracellular signaling pathways that influence immune responses and neuronal functions .
Mechanism of Action

Process and Data

The mechanism of action for Uridine 5'-diphosphoglucose involves:

  • Binding to Enzymes: The compound binds to specific glycosyltransferases, where it donates glucose residues during glycosylation processes.
  • Activation of Receptors: By interacting with P2Y14 receptors, it initiates downstream signaling cascades that affect cellular responses related to inflammation and immune modulation .

Research indicates that UDP-D-Glucose's interaction with these receptors can influence various physiological processes, including insulin secretion and cellular metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.9±0.11.9\pm 0.1 g/cm³
  • Boiling Point: 780.3±70.0780.3\pm 70.0 °C at 760 mmHg
  • Water Solubility: Soluble in water at concentrations up to 50 mg/mL .

Chemical Properties

  • Molecular Weight: 456.231456.231 g/mol
  • Flash Point: 425.7±35.7425.7\pm 35.7 °C
  • LogP (Partition Coefficient): Approximately 4.05-4.05, indicating high hydrophilicity.
  • Vapor Pressure: Negligible at 25°C25°C .

These properties highlight its stability under standard laboratory conditions while emphasizing its solubility characteristics relevant for biochemical applications.

Applications

Uridine 5'-diphosphoglucose disodium salt has diverse applications in scientific research:

  1. Biochemical Research: Used as a substrate in studies involving glycosyltransferases and other enzymes involved in carbohydrate metabolism.
  2. Drug Development: Investigated for its role in modulating receptor activities related to immune responses, making it a potential target for therapeutic interventions.
  3. Analytical Chemistry: Employed in liquid chromatography-mass spectrometry for detecting glycosylation events in biological samples .
Chemical Characterization of Uridine 5'-Diphosphoglucose Disodium Salt

Structural Elucidation via NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in characterizing the atomic-level structure of uridine 5′-diphosphoglucose disodium salt (UDP-glucose disodium salt). NMR studies confirm the presence of distinct molecular regions: a uracil base (δ 7.8–8.0 ppm for pyrimidine protons), ribose sugar (δ 5.5–6.5 ppm for anomeric protons), and glucose moiety (δ 3.0–4.5 ppm for ring protons). The linkage between uridine diphosphate and glucose is identified through phosphorus resonances (δ -10 to -12 ppm), corresponding to the diphosphate bridge’s two distinct phosphate groups [2] [5].

X-ray crystallography reveals that the disodium salt adopts a folded conformation in the solid state, stabilized by intramolecular hydrogen bonding between the uracil carbonyl oxygen and glucose hydroxyl groups. The sodium ions coordinate with the phosphate oxygens and water molecules, forming a hexagonal hydrated lattice. This arrangement contributes to the compound’s stability and hygroscopic nature [5] [8]. The glycosidic bond is confirmed as β-configuration for the uridine-ribose linkage and α-configuration for the ribose-diphosphate-glucose bond, consistent with its biological activity as a glycosyl donor [6] [8].

Table 1: Key Structural Features of UDP-Glucose Disodium Salt

Structural ElementCharacterization MethodObservations
Uracil Base¹H NMRδ 7.8–8.0 ppm (pyrimidine H)
Ribose Sugar¹H NMRδ 5.5–6.5 ppm (anomeric H)
Diphosphate Bridge³¹P NMRδ -10 to -12 ppm
Glucose-Ribose LinkageX-ray crystallographyα-configuration confirmed
Na⁺ CoordinationX-ray crystallographyHexagonal hydrated lattice

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

UDP-glucose disodium salt exhibits high water solubility (≥50 mg/mL, clear solution), attributable to its ionic character and hydrophilic functional groups. This property facilitates its use in enzymatic assays requiring aqueous environments [2] [7]. However, solubility in organic solvents like DMSO is limited (115 mg/mL), necessitating heating to 60°C for dissolution [4].

The compound is hygroscopic, absorbing atmospheric moisture rapidly, which can lead to hydration-induced decomposition. Consequently, storage under inert conditions (nitrogen atmosphere) at -20°C is mandated to preserve stability [7] [8]. Thermal stability studies show decomposition above 162°C, consistent with nucleotide degradation patterns. Long-term stability is pH-dependent, with optimal integrity observed in neutral buffers (pH 6.5–7.5) [7] [8].

Table 2: Physicochemical Profile of UDP-Glucose Disodium Salt

PropertyValue/ConditionFunctional Impact
Water Solubility≥50 mg/mL (clear)Ideal for biochemical assays
DMSO Solubility115 mg/mL (with heating)Limited utility in organic systems
HygroscopicityHighRequires desiccated storage
Thermal Decomposition>162°CAvoids high-temperature processing
Storage Stability-20°C under N₂Prevents hydrolysis and hydration

Comparative Analysis of Salt Forms: Disodium vs. Free Acid Derivatives

The disodium salt form (C₁₅H₂₂N₂Na₂O₁₇P₂; MW 610.27) dominates biochemical applications due to enhanced solubility and handling properties compared to the free acid derivative (C₁₅H₂₄N₂O₁₇P₂; MW 566.31). The sodium ions neutralize the phosphate groups’ negative charges, reducing electrostatic repulsion and improving solubility by >50% [3] [7]. In contrast, the free acid form exhibits poor aqueous solubility (<10 mg/mL) and tends to form colloidal suspensions, limiting its utility in precision assays [7].

Notably, commercial disodium salts may contain ≤8.5% water as hydrate, which minimally impacts enzymatic activity but requires mass correction for stoichiometric reactions. The salt form also demonstrates superior crystallinity, facilitating purification and structural studies [2] [5] [8]. Biological systems show no preference between salt forms once dissolved, as intracellular pH equilibrates the ionization state [5] [6].

Table 3: Disodium Salt vs. Free Acid Derivatives

CharacteristicDisodium SaltFree Acid
Molecular FormulaC₁₅H₂₂N₂Na₂O₁₇P₂C₁₅H₂₄N₂O₁₇P₂
Molecular Weight610.27 g/mol566.31 g/mol
Aqueous Solubility≥50 mg/mL<10 mg/mL
Physical FormCrystalline solidAmorphous precipitate
Hydration SensitivityHigh (hydrate formation)Low

Stereochemical Configuration and Conformational Dynamics

UDP-glucose disodium salt possesses defined stereochemistry critical for its biological function. The glucose moiety exists in the α-D-glucopyranose configuration, confirmed by [α]D²⁵ = +168° (c = 1 in water). This anomeric orientation is essential for substrate recognition by glycosyltransferases, which selectively process α-linked donors [4] [8]. The ribose sugar adopts a C3’-endo puckering conformation, while the glucopyranose ring prefers a chair conformation (⁴C₁), stabilized by intramolecular H-bonding [8].

Conformational dynamics reveal flexibility at the uridine diphosphate hinge, allowing transition between extended (enzyme-binding) and folded (solution) states. Nuclear Overhauser Effect (NOE) NMR data shows proximity between the uracil H6 and glucose H1 protons in aqueous solutions, indicating a folded conformation that masks the glucose moiety. Upon binding to enzymes like glycogen synthase, the molecule shifts to an extended state, exposing glucose for transfer [4] [6]. This dynamic behavior underpins its role as a “high-energy” glycosyl donor in metabolism [2] [6].

Table 4: Stereochemical and Conformational Features

Stereochemical ElementConfigurationBiological Relevance
Anomeric Carbon (Glucose)α-D-glucopyranoseSubstrate for glycosyltransferases
Ribose Ring ConformationC3’-endo puckeringOptimal phosphate alignment
Glucopyranose Conformation⁴C₁ chairStability in aqueous media
Solution StateFolded (H6-H1 proximity)Protects labile glycosyl bond
Enzyme-Bound StateExtendedFacilitates glucose transfer

Properties

CAS Number

117756-22-6

Product Name

Uridine 5'-diphosphoglucose disodium salt

IUPAC Name

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Molecular Formula

C15H22N2Na2O17P2

Molecular Weight

610.27

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

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